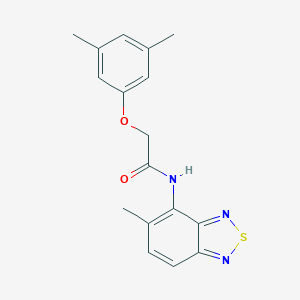

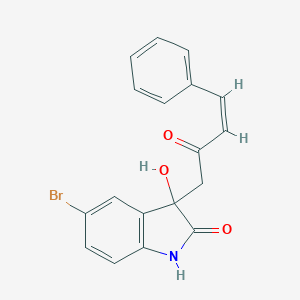

2-(3,5-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,5-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA is a potent activator of aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in the regulation of gene expression.

Mechanism of Action

2-(3,5-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide activates AhR by binding to its ligand-binding domain, which leads to the translocation of the receptor to the nucleus and the formation of a complex with its coactivators. The AhR complex then binds to specific DNA sequences, called xenobiotic response elements (XREs), and regulates the expression of target genes. The exact mechanism by which AhR regulates gene expression is still not fully understood, but it is believed to involve the recruitment of various cofactors and the modulation of chromatin structure.

Biochemical and Physiological Effects:

2-(3,5-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and the dose used. In hepatocytes, 2-(3,5-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide has been shown to induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. In immune cells, 2-(3,5-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide has been shown to modulate the expression of cytokines and chemokines, which are involved in the regulation of immune response. In epithelial cells, 2-(3,5-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide has been shown to induce cell proliferation and apoptosis, which are involved in the regulation of tissue homeostasis.

Advantages and Limitations for Lab Experiments

2-(3,5-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide has several advantages as a research tool, including its potency, selectivity, and reproducibility. 2-(3,5-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide is a potent activator of AhR and can induce the expression of its target genes at low concentrations. 2-(3,5-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide is also selective for AhR and does not activate other nuclear receptors. Finally, 2-(3,5-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide is highly reproducible and can be synthesized in large quantities.

However, 2-(3,5-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide also has some limitations for lab experiments. One limitation is its toxicity, as 2-(3,5-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide has been shown to be carcinogenic and mutagenic in animal studies. Another limitation is its instability, as 2-(3,5-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide can degrade over time and lose its potency. Finally, 2-(3,5-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide can also have off-target effects, as it can induce the expression of genes that are not directly regulated by AhR.

Future Directions

There are several future directions for the study of 2-(3,5-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide and AhR. One direction is to further elucidate the mechanism by which AhR regulates gene expression, including the identification of novel cofactors and the characterization of chromatin structure. Another direction is to study the role of AhR in various biological processes, such as immune response, inflammation, and cancer. Finally, there is a need to develop new AhR agonists and antagonists that are more potent and selective than 2-(3,5-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide, and that can be used as therapeutic agents for various diseases.

Synthesis Methods

2-(3,5-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide can be synthesized by the reaction of 3,5-dimethylphenol with 5-methyl-2,1,3-benzothiadiazol-4-amine in the presence of acetic anhydride. The reaction is carried out in a solvent such as chloroform or dichloromethane, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide has been widely used in scientific research as a tool to study the role of AhR in various biological processes. AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, immune response, and cell differentiation. 2-(3,5-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide has been shown to activate AhR and induce the expression of its target genes in various cell types, including hepatocytes, immune cells, and epithelial cells.

properties

Product Name |

2-(3,5-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide |

|---|---|

Molecular Formula |

C17H17N3O2S |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

2-(3,5-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide |

InChI |

InChI=1S/C17H17N3O2S/c1-10-6-11(2)8-13(7-10)22-9-15(21)18-16-12(3)4-5-14-17(16)20-23-19-14/h4-8H,9H2,1-3H3,(H,18,21) |

InChI Key |

UBURYYKQDMMMDR-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=NSN=C2C=C1)NC(=O)COC3=CC(=CC(=C3)C)C |

Canonical SMILES |

CC1=C(C2=NSN=C2C=C1)NC(=O)COC3=CC(=CC(=C3)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

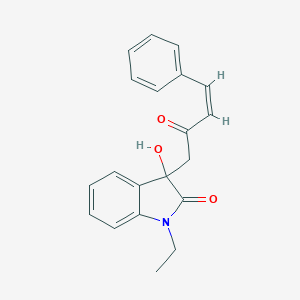

![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)

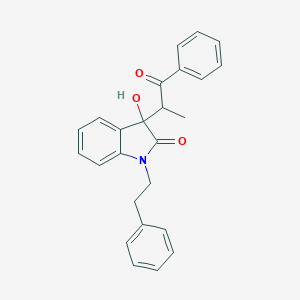

![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214702.png)

![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214706.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214707.png)

![3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214718.png)

![1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214724.png)

![1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214726.png)

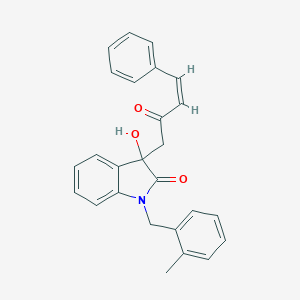

![1-Benzyl-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214727.png)

![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214735.png)